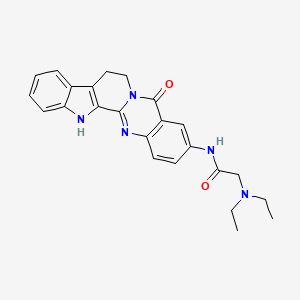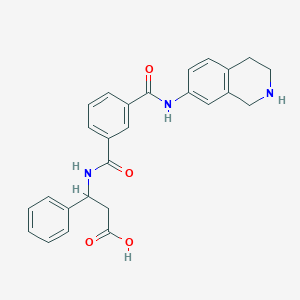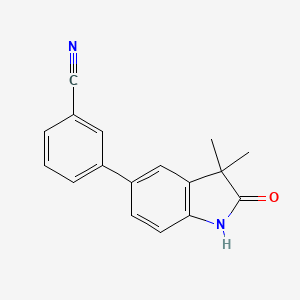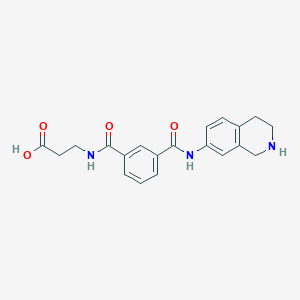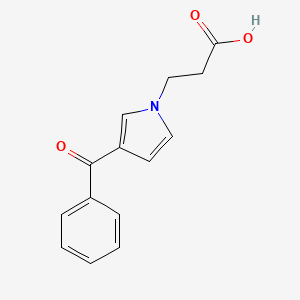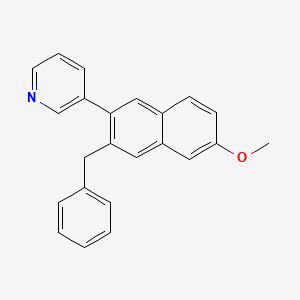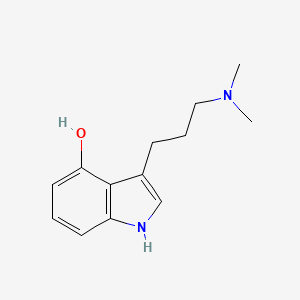
3-(3-Dimethylamino-propyl)-1H-indol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Dimethylamino-propyl)-1H-indol-4-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an indole ring with a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Dimethylamino-propyl)-1H-indol-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-(dimethylamino)propylamine with an indole derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Dimethylamino-propyl)-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield indole-4-one derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
3-(3-Dimethylamino-propyl)-1H-indol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Dimethylamino-propyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used as a coupling agent in peptide synthesis.
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness
3-(3-Dimethylamino-propyl)-1H-indol-4-ol is unique due to its specific structural features, such as the presence of both a dimethylamino group and a hydroxyl group on the indole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1H-indol-4-ol |
InChI |
InChI=1S/C13H18N2O/c1-15(2)8-4-5-10-9-14-11-6-3-7-12(16)13(10)11/h3,6-7,9,14,16H,4-5,8H2,1-2H3 |
InChI Key |
IBSZSSDQXMYZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)
